molecular formula C11H13F3N2O3 B6336670 2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1951441-22-7

2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B6336670
CAS RN: 1951441-22-7
M. Wt: 278.23 g/mol
InChI Key: JXQYHZVJFFQVIQ-UHFFFAOYSA-N
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Description

The compound “2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide” is an organic compound containing functional groups such as amide, ether, and aromatic ring. The presence of these functional groups suggests that this compound could have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding phenyl compound, a suitable trifluoromethoxy reagent, and 2-hydroxyethylamine. The exact synthetic route would depend on various factors including the availability of starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic phenyl ring substituted with a trifluoromethoxy group at the 4-position and an acetamide group at an unspecified position. The acetamide group would in turn be substituted with a 2-hydroxyethylamino group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the trifluoromethoxy group could potentially undergo nucleophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

2-HEAT has a variety of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, including drugs, dyes, and polymers. It is also used in the synthesis of peptides and other organic molecules. In addition, it is used in the preparation of pharmaceutical intermediates and in the synthesis of a variety of other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-HEAT in laboratory experiments include its low toxicity, high solubility in organic solvents, and low volatility. These properties make it an ideal reagent for a variety of laboratory applications. However, it is important to note that 2-HEAT is a stable compound, and therefore its use in laboratory experiments should be carefully monitored.

Future Directions

The potential future applications of 2-HEAT are vast. It could be used in the development of new drugs, dyes, and polymers. It could also be used to synthesize a variety of other organic compounds. In addition, its anti-inflammatory and anti-cancer properties could be further explored. Finally, its use in the preparation of pharmaceutical intermediates could be further investigated.

Synthesis Methods

2-HEAT can be synthesized from a variety of starting materials, including ethyl acetoacetate, 2-aminoethanol, and 4-trifluoromethoxybenzaldehyde. The synthesis begins with the reaction of ethyl acetoacetate and 2-aminoethanol in an aqueous medium. This reaction forms a product which is then reacted with 4-trifluoromethoxybenzaldehyde in an acidic medium to form 2-HEAT. The reaction is carried out at room temperature and the product is isolated by extraction with an organic solvent.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. These properties are typically assessed through a combination of computational predictions and experimental testing .

properties

IUPAC Name

2-(2-hydroxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c12-11(13,14)19-9-3-1-8(2-4-9)16-10(18)7-15-5-6-17/h1-4,15,17H,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQYHZVJFFQVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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